2-Hydroxy-4-(1H-pyrazol-1-yl)benzaldehyde

Analytical Chemistry Procurement Quality Control

When using common pyrazolyl benzaldehydes like 4-(1H-pyrazol-1-yl)benzaldehyde (CAS 99662-34-7), researchers face inconsistent reactivity in metal chelation and misleading SAR. 2-Hydroxy-4-(1H-pyrazol-1-yl)benzaldehyde (CAS 1780164-03-5) resolves these issues with an ortho-OH group that forms intramolecular H-bonds, pre-organizing a bidentate pocket for stable Schiff base ligands. • Pre-organized chelation pocket - enables reliable synthesis of transition-metal catalysts. • Additional H-bond donor - permits direct comparison in permeability (PAMPA) and solubility assays (MW 188.18 vs 172.18). • ≥95% purity with QC documentation (NMR, HPLC, GC) - minimizes reaction failure risk. Global shipping from BenchChem. Suitable for medicinal chemistry and material science.

Molecular Formula C10H8N2O2
Molecular Weight 188.186
CAS No. 1780164-03-5
Cat. No. B2490431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-4-(1H-pyrazol-1-yl)benzaldehyde
CAS1780164-03-5
Molecular FormulaC10H8N2O2
Molecular Weight188.186
Structural Identifiers
SMILESC1=CN(N=C1)C2=CC(=C(C=C2)C=O)O
InChIInChI=1S/C10H8N2O2/c13-7-8-2-3-9(6-10(8)14)12-5-1-4-11-12/h1-7,14H
InChIKeyOEHGEPDTGSUJED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-4-(1H-pyrazol-1-yl)benzaldehyde: Procurement Guide


2-Hydroxy-4-(1H-pyrazol-1-yl)benzaldehyde (CAS 1780164-03-5) is a specialized heterocyclic building block with the molecular formula C10H8N2O2 and a molecular weight of 188.18 g/mol . It belongs to the pyrazolyl benzaldehyde class and is characterized by a unique ortho-hydroxy substitution on the phenyl ring, which distinguishes it from its common analogs like 4-(1H-pyrazol-1-yl)benzaldehyde and 3-(1H-pyrazol-1-yl)benzaldehyde . This compound is primarily utilized as an intermediate in medicinal chemistry and material science due to its dual functional groups—a reactive aldehyde and a chelating hydroxy-pyrazole moiety—which enable diverse downstream synthetic applications [1].

Why This Compound Cannot Be Replaced by Analogs


The presence of the ortho-hydroxy group in 2-Hydroxy-4-(1H-pyrazol-1-yl)benzaldehyde (CAS 1780164-03-5) imparts a distinct chelating capability and electronic profile that is absent in its analogs, such as 4-(1H-pyrazol-1-yl)benzaldehyde (CAS 99662-34-7) and 3-(1H-pyrazol-1-yl)benzaldehyde (CAS 852227-92-0) . This structural feature enables the formation of intramolecular hydrogen bonds with the adjacent aldehyde group, which can significantly alter the compound's reactivity, stability, and coordination geometry with metal ions . Consequently, substituting this compound with a non-hydroxylated analog in metal-catalyzed reactions, Schiff base formation, or biological assays can lead to drastically different outcomes, including altered reaction yields, failed complexation, or misinterpreted structure-activity relationships (SAR) [1]. The following evidence guide quantifies these critical differences to inform scientifically rigorous procurement decisions.

Differentiation from Closest Analogs


Analytical Purity vs. 4-Pyrazolyl Analog

2-Hydroxy-4-(1H-pyrazol-1-yl)benzaldehyde (CAS 1780164-03-5) is commercially available with a standard purity of 95% and is supported by batch-specific QC documentation including NMR, HPLC, and GC reports from suppliers like Bidepharm . In contrast, the common analog 4-(1H-pyrazol-1-yl)benzaldehyde (CAS 99662-34-7) is sold by Sigma-Aldrich under their AldrichCPR line as an 'AS-IS' product with no analytical data provided, placing the full burden of identity and purity verification on the purchaser . This represents a quantifiable difference in procurement risk and downstream workflow reliability.

Analytical Chemistry Procurement Quality Control

Physicochemical Property Differences

The target compound features an ortho-hydroxy group capable of forming an intramolecular hydrogen bond with the adjacent aldehyde oxygen, a feature absent in both 4-(1H-pyrazol-1-yl)benzaldehyde (CAS 99662-34-7) and 3-(1H-pyrazol-1-yl)benzaldehyde (CAS 852227-92-0) . This structural distinction results in a higher molecular weight (188.18 vs. 172.18 g/mol), an additional hydrogen bond donor (1 vs. 0), and a different computed LogP (XLogP3: 1.7 for the 3-pyrazolyl analog [1]), which together influence membrane permeability and solubility profiles in drug discovery assays .

Medicinal Chemistry Physical Chemistry SAR

Metal Chelation Capability

The ortho-hydroxy-aldehyde motif in the target compound creates a bidentate O,O'-chelating site, which is absent in its 4- and 3-pyrazolyl analogs . This functional group allows the compound to act as a ligand for transition metals, forming stable six-membered chelate rings. While direct complexation constants for this specific compound were not identified in the primary literature, the class-level inference from studies on structurally analogous pyrazole-hydroxybenzaldehyde ligands confirms that this structural feature enables the formation of stable metal complexes, which are essential for applications in catalysis, magnetic materials, and metallodrugs [1].

Coordination Chemistry Catalysis Material Science

Key Application Scenarios


Reproducible Synthesis with Verified Purity

In high-throughput medicinal chemistry or SAR expansion campaigns where synthetic reproducibility is paramount, 2-Hydroxy-4-(1H-pyrazol-1-yl)benzaldehyde (CAS 1780164-03-5) is the superior choice. Its commercial availability with 95% purity and supporting QC documentation (NMR, HPLC, GC) directly mitigates the risk of failed reactions and inconsistent yields associated with using uncharacterized analogs like the AldrichCPR 4-pyrazolyl variant, which is sold without analytical data .

Bidentate Ligand Design for Catalysis

This compound is uniquely suited for the synthesis of novel bidentate Schiff base ligands. The ortho-hydroxy and aldehyde groups provide a pre-organized chelating pocket that can be further functionalized via condensation with amines. This capability, absent in simpler pyrazolyl benzaldehydes, allows for the creation of tailored ligand frameworks for applications in transition-metal catalysis, such as asymmetric synthesis or C–C bond formation .

Physicochemical Probe for Permeability Assays

For researchers investigating the impact of hydrogen bonding on drug-like properties, this compound serves as a valuable probe. Its additional hydrogen bond donor (1 vs. 0 for analogs) and altered molecular weight (188.18 vs. 172.18) provide a quantifiable difference for parallel artificial membrane permeability assays (PAMPA) or cellular permeability studies . Using this compound instead of a non-hydroxylated analog allows for the direct assessment of the ortho-hydroxy group's contribution to solubility, permeability, and metabolic stability [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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